moesin protein structure and function
moesin protein structure and function
An In-depth Technical Guide to Moesin: Structure, Function, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Moesin, a key member of the Ezrin-Radixin-Moesin (ERM) protein family, serves as a critical linker between the plasma membrane and the underlying actin cytoskeleton.[1][2] This function is fundamental to a host of cellular processes, including the maintenance of cell shape, migration, adhesion, and the formation of specialized membrane structures like microvilli and filopodia.[1][2] Beyond its structural role, moesin is an important signaling scaffold, integrating pathways such as Rho GTPase and TGF-β to regulate cellular behavior.[3][4][5] Its activity is tightly controlled by a conformational switch from a dormant, cytosolic state to an active, membrane-bound form, a transition governed by lipid binding and phosphorylation.[3][4] Dysregulation of moesin is implicated in numerous pathologies, including cancer metastasis, neurodegenerative diseases, and fibrosis, making it a compelling target for therapeutic development.[6][7][8] This guide provides a comprehensive overview of moesin's molecular architecture, activation mechanisms, cellular functions, and the experimental methodologies used to study it.
Molecular Structure
Moesin is a protein of approximately 75-80 kDa that shares a highly conserved domain architecture with ezrin and radixin.[4][9] This structure is tripartite, consisting of an N-terminal FERM domain, a central α-helical region, and a C-terminal actin-binding domain.[9][10][11]
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N-Terminal FERM Domain: The FERM (Four-point-one, Ezrin, Radixin, Moesin) domain, spanning roughly the first 300 amino acids, is responsible for localizing the protein to the plasma membrane.[12][13] It is composed of three distinct lobes (F1, F2, F3) arranged in a cloverleaf-like structure that collectively mediate interactions with the cytoplasmic tails of transmembrane proteins and with phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP2).[9][10][13][14]
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Central α-Helical Domain: This extended coiled-coil region acts as a flexible linker between the N- and C-terminal domains.[10][11]
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C-Terminal ERM Association Domain (C-ERMAD): The C-terminal tail contains the binding site for filamentous actin (F-actin).[10][15] Crucially, this domain also harbors a conserved threonine residue (Thr558 in humans) whose phosphorylation is essential for stabilizing the protein's active conformation.[4][16][17]
In its inactive state, moesin adopts a "closed" or dormant conformation. This is achieved through a high-affinity intramolecular association between the N-terminal FERM domain and the C-ERMAD, which effectively masks the binding sites for both membrane proteins and F-actin.[3][4][18] This autoinhibited monomer resides primarily in the cytoplasm.[4]
Activation and Regulation
The transition of moesin from its dormant to its active state is a tightly regulated, multi-step process that is crucial for its function.[3]
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PIP2 Binding: The initial step of activation involves the recruitment of inactive moesin from the cytoplasm to the plasma membrane. This is mediated by the binding of the FERM domain to PIP2.[4][19] This interaction is thought to induce an initial conformational relaxation, weakening the intramolecular FERM/C-ERMAD association and exposing the C-terminal threonine for phosphorylation.[19][20]
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Phosphorylation: Following PIP2 binding, moesin is phosphorylated on a conserved C-terminal threonine residue (Thr558).[4][16] This phosphorylation event is critical as it is believed to disrupt the intramolecular interaction electrostatically, thereby stabilizing the "open" and active conformation of the protein.[16][19] Several kinases have been identified that phosphorylate this site, most notably Rho-associated kinase (Rho-kinase/ROCK) and Protein Kinase C-theta (PKC-θ).[4][17][21][22]
Core Functions and Cellular Roles
In its active state, moesin executes its primary functions at the interface of the cell cortex and the plasma membrane.
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Cytoskeletal-Membrane Linkage: The fundamental role of moesin is to physically connect the actin cytoskeleton to the plasma membrane.[2][4] The open conformation allows the FERM domain to bind to transmembrane proteins such as CD44, CD43, and Intercellular Adhesion Molecules (ICAMs), while the C-ERMAD simultaneously binds to F-actin.[1][23] This linkage is essential for the structural integrity of the cell cortex.[3]
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Morphogenesis: By organizing the cortical actin network, moesin is directly involved in shaping the cell surface. It is essential for the formation and maintenance of dynamic structures including microvilli, filopodia, and membrane ruffles, which are critical for absorption, cell motility, and environmental sensing.[1][2][21]
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Cell Adhesion and Migration: Moesin plays a key role in cell-cell adhesion and migration by linking adhesion molecules to the cytoskeleton, enabling the cell to exert and respond to mechanical forces.[1][2]
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Microtubule Interaction: Beyond its canonical role with actin, moesin has been shown to bind directly to microtubules via its FERM domain.[24] This interaction helps to stabilize microtubules at the cell cortex and is important for mitotic spindle organization during cell division.[24]
Moesin as a Signaling Scaffold
Moesin is not merely a structural protein; it is also a dynamic platform for the assembly and regulation of signaling complexes.[3]
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Rho GTPase Signaling: Moesin is a major downstream effector of the RhoA signaling pathway.[16] Activated RhoA engages Rho-kinase, which in turn phosphorylates and activates moesin, leading to cytoskeletal rearrangements.[21] In some contexts, moesin can also negatively regulate RhoA, highlighting a complex feedback relationship.[3]
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TGF-β Signaling: Moesin can directly interact with the TGF-β receptor II (TβRII).[5] This interaction stabilizes the receptor at the cell surface, enhancing downstream SMAD signaling.[5] This role is particularly important in the differentiation of regulatory T cells (Tregs), linking cytoskeletal dynamics to immune regulation.[5]
References
- 1. Moesin - Wikipedia [en.wikipedia.org]
- 2. ERM proteins: from cellular architecture to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ezrin, Radixin and Moesin: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiological Roles of Ezrin/Radixin/Moesin Proteins [jstage.jst.go.jp]
- 5. Membrane-organizing protein moesin controls Treg differentiation and antitumor immunity via TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moesin, an ERM family member, regulates hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moesin is an effector of tau-induced actin overstabilization, cell cycle activation, and neurotoxicity in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ERM protein family - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. FERM domain - Wikipedia [en.wikipedia.org]
- 13. FERM Protein Domain | Cell Signaling Technology [cellsignal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein kinase C-theta phosphorylation of moesin in the actin-binding sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure of the ERM protein moesin reveals the FERM domain fold masked by an extended actin binding tail domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of Moesin, a Protein That Links Actin Cytoskeleton to the Plasma Membrane, Occurs by Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding Sequentially to Two Sites and Releasing an Autoinhibitory Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phosphorylation of moesin by rho-associated kinase (Rho-kinase) plays a crucial role in the formation of microvilli-like structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structure and Functions: ERM Protein Family, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 24. rupress.org [rupress.org]
